molecular formula C17H15N5O4S B14153522 6-methyl-2,4-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 479061-38-6

6-methyl-2,4-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B14153522
CAS No.: 479061-38-6
M. Wt: 385.4 g/mol
InChI Key: LKLOOZOBFYZODO-UHFFFAOYSA-N
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Description

6-methyl-2,4-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by a pyrimidine ring structure with various functional groups attached, including a sulfonamide group and a phenyldiazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2,4-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimidine derivatives in the presence of a base such as triethylamine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products. Purification steps such as recrystallization or chromatography may be employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2,4-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the diazenyl group, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

6-methyl-2,4-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 6-methyl-2,4-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the diazenyl group can participate in redox reactions, affecting cellular processes. The compound may also interact with DNA or proteins, leading to its bioactive effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-2,4-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

479061-38-6

Molecular Formula

C17H15N5O4S

Molecular Weight

385.4 g/mol

IUPAC Name

6-methyl-2,4-dioxo-N-(4-phenyldiazenylphenyl)-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C17H15N5O4S/c1-11-15(16(23)19-17(24)18-11)27(25,26)22-14-9-7-13(8-10-14)21-20-12-5-3-2-4-6-12/h2-10,22H,1H3,(H2,18,19,23,24)

InChI Key

LKLOOZOBFYZODO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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